![molecular formula C8H9BrO2S B2908894 1-Bromo-2-((methylsulfonyl)methyl)benzene CAS No. 25195-52-2](/img/structure/B2908894.png)
1-Bromo-2-((methylsulfonyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-((methylsulfonyl)methyl)benzene, also known as 1-(Bromomethyl)-2-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-((methylsulfonyl)methyl)benzene consists of a benzene ring with a bromomethyl group and a methylsulfonyl group attached to it .Physical And Chemical Properties Analysis
1-Bromo-2-((methylsulfonyl)methyl)benzene is a solid substance . Its InChI code is 1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 .Scientific Research Applications
Synthesis of Benzothiazines and Benzoisothiazoles
Researchers have found that the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes, in the presence of a palladium catalyst, results in the formation of both 1,2-benzothiazines and 1,2-benzoisothiazoles. This synthesis approach demonstrates the utility of bromophenyl compounds in creating complex heterocyclic structures, which could have applications in pharmaceuticals and materials science (Harmata et al., 2005).
Catalysis and Synthetic Applications
In another study, a novel N-bromo sulfonamide reagent was synthesized and characterized. This reagent was used as a highly efficient catalyst for the synthesis of compounds via a one-pot pseudo five-component condensation reaction. This illustrates the role of bromo sulfonamide compounds in facilitating complex chemical reactions, highlighting their potential as catalysts in organic synthesis (Khazaei et al., 2014).
Multi-Coupling Reagent
Research on 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound closely related to 1-Bromo-2-((methylsulfonyl)methyl)benzene, indicates its use as a versatile multi-coupling reagent. It reacts with various electrophiles in the presence of zinc metal to give unsaturated sulfones, which can further react to yield highly functionalized sulfones. This showcases the compound's utility in synthesizing diverse functional materials (Auvray, Knochel, & Normant, 1985).
Enzyme Inhibition Activities
A study conducted by Bayrak et al. synthesized and tested derivatives of bromophenols for their enzyme inhibition activities. While this research focuses on bromophenol derivatives, it underscores the broader potential of brominated compounds in biochemical applications, including drug discovery and development (Bayrak et al., 2019).
Ionic Liquid Catalysis
Research involving sulfonic acid functionalized imidazolium salts with FeCl3 highlights the effectiveness of these catalytic systems in synthesizing benzimidazoles at room temperature. This research, while focusing on a different set of compounds, illustrates the importance of sulfonic acid derivatives in catalysis, potentially extending to compounds like 1-Bromo-2-((methylsulfonyl)methyl)benzene (Khazaei et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(methylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULUABWJXGYTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948049 |
Source
|
Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-((methylsulfonyl)methyl)benzene | |
CAS RN |
25195-52-2 |
Source
|
Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.